molecular formula C13H10ClNO2 B13974364 (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone CAS No. 62492-60-8

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone

Cat. No.: B13974364
CAS No.: 62492-60-8
M. Wt: 247.67 g/mol
InChI Key: OXJVPBQRZCPFMS-UHFFFAOYSA-N
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Description

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H10ClNO2, offered as a high-purity research chemical for scientific investigation . While specific biological data for this compound is not extensively reported, its core structure shares features with compounds active in medicinal chemistry research. The aminophenyl methanone scaffold is a recognized pharmacophore in drug discovery. For instance, similar structures have been explored as antagonists for the serotonin 5-HT2A receptor, a key target in neuropsychiatric disorders . Furthermore, the chloro and hydroxy substitutions on the phenyl ring are common in developing bioactive molecules, including tubulin inhibitors evaluated for anticancer activity . Researchers may find this compound valuable as a building block for synthesizing novel derivatives or as a tool compound for probing biological targets in areas such as neuroscience and oncology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62492-60-8

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

OXJVPBQRZCPFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone typically involves functionalization of benzophenone derivatives or aromatic substitution reactions starting from chlorinated and amino-substituted phenyl precursors. The key steps often include nitration, reduction, and selective substitution to introduce the amino and hydroxy groups in the correct positions on the aromatic ring.

Nitration and Reduction Route

One common preparative approach involves:

  • Step 1: Nitration of 4-chlorophenol to form 4-chloro-2-nitrophenol.
  • Step 2: Reduction of 4-chloro-2-nitrophenol using tin (Sn) and hydrochloric acid (HCl) to yield 2-amino-4-chlorophenol.
  • Step 3: Coupling or acylation with benzoyl derivatives to form the target benzophenone structure with amino, chloro, and hydroxy substituents.

This method is supported by literature on related compounds where nitration and reduction are key steps for introducing amino and hydroxy groups on chlorinated phenols (e.g., synthesis of 4-chloro-2-amino-phenol derivatives).

Direct Amination and Hydroxylation of Benzophenone Derivatives

Another approach involves direct amination and hydroxylation of benzophenone derivatives:

  • Starting from (2-amino-5-chlorophenyl)(phenyl)methanone , hydroxylation at the 4-position can be achieved under controlled conditions.
  • Amination can be introduced via selective nitration followed by reduction or by direct substitution using catalysts or reagents such as trifluoroacetic acid (TFA) or ytterbium(III) triflate in ethanol at mild temperatures (20–100 °C).

Catalytic and Green Chemistry Methods

Recent advances have demonstrated:

  • Use of trifluoroacetic acid (TFA) at 100 °C for short reaction times (~40 minutes) for efficient amination reactions yielding up to 95% product.
  • Utilization of ytterbium(III) triflate as a catalyst in ethanol at room temperature to promote coupling reactions, yielding around 46% of the desired compound.
  • Application of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P®) in ethyl acetate at 60 °C for 24 hours under inert atmosphere to facilitate amide bond formation or cyclization steps with yields around 53%.
  • Continuous flow reactors employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-methyl-pyrrolidin-2-one at 250 °C for rapid selective N-monomethylation, useful in modifying amino groups on the aromatic ring with yields up to 68%.
  • Green chemistry protocols using sulfuric acid and paraformaldehyde for N-methylation at mild temperatures (25–45 °C) with high yields (92%) and high purity (HPLC 99.6%).

Summary of Key Preparation Methods and Yields

Method/Condition Reaction Details Yield (%) Notes/References
Nitration of 4-chlorophenol + Sn/HCl reduction Nitration with HNO3/H2SO4, reduction with Sn/HCl Not specified Precursor synthesis step
Amination with trifluoroacetic acid (TFA) 100 °C, 40 min 95 Efficient amination
Catalysis with ytterbium(III) triflate in EtOH 20 °C, overnight 46 Mild conditions, catalyst used
Reaction with T3P® in ethyl acetate 60 °C, 24 h, inert atmosphere 53 Amide bond formation
N-monomethylation with DBU in flow reactor 250 °C, 12 min residence time 68 Continuous flow, selective methylation
Green chemistry N-methylation with H2SO4 & paraformaldehyde 25–45 °C, 2.5 h 92 High purity, scalable

Analytical Data and Reaction Monitoring

  • Reactions are typically monitored by Thin-Layer Chromatography (TLC) using solvent systems such as n-hexane/ethyl acetate (1:1).
  • Purification steps include filtration, washing with solvents (ethyl acetate, petroleum ether), recrystallization from methanol or ethanol, and drying over calcium chloride or magnesium sulfate.
  • Characterization data reported include melting points, IR spectra, and elemental analysis consistent with the expected structures.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Type Variations

The following table compares the target compound with structurally similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Reference
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone C₁₃H₁₀ClNO₂ 263.68 2-NH₂, 5-Cl, 4-OH Reference compound
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH Ethyl ketone backbone; lacks amino group
(2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone C₁₄H₁₁ClFNO₂ 279.70 2-NH₂, 5-F, 4-OCH₃, 2-Cl Fluoro and methoxy substituents; biphenyl structure
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 294.11 2-NH₂, 5-Br Bromo substitution; fluorophenyl group
4-Amino-3-(1H-indol-1-yl)phenylmethanone C₂₁H₁₆N₂O₂ 328.37 4-NH₂, 3-indole Indole substituent; enhanced aromaticity

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : The presence of an indole moiety in correlates with anti-inflammatory and antifungal activity, suggesting that bulkier substituents may enhance target specificity.

Melting Points and Solubility

  • Target Compound: Melting point data are unavailable, but analogs with similar substituents (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) melt at 97–98°C .
  • Synthetic Routes: Hydroxyacetophenones are typically synthesized via Fries rearrangement or condensation reactions . For example, 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation (38% yield) .

Spectroscopic Characterization

  • 1H/13C NMR: Amino and hydroxy protons appear as broad singlets (δ 10–12 ppm) .
  • IR : Stretching vibrations for -NH₂ (~3400 cm⁻¹), -OH (~3200 cm⁻¹), and carbonyl (C=O, ~1650 cm⁻¹) are common .

Antimicrobial and Cytotoxic Properties

  • Schiff Base Analogs: Derivatives like {5-Chloro-2-((4-nitrobenzylidene)amino)phenyl}(phenyl)methanone exhibit antimicrobial activity against E. coli and S. aureus due to nitro group-enhanced electron deficiency .
  • Indole Derivatives: 4-Amino-3-(1H-indol-1-yl)phenylmethanone shows antifungal activity by inhibiting ergosterol biosynthesis .

Anti-inflammatory Potential

  • ADMET Profiles : Indole-containing analogs demonstrate high oral bioavailability (log P ~3–4) and Caco-2 permeability, suggesting favorable pharmacokinetics .

ADMET and Toxicity Considerations

  • Log P and Solubility : Analogs with -Cl or -F substituents typically have log P values <5, ensuring compliance with Lipinski’s Rule of Five .
  • Toxicity : Brominated derivatives (e.g., ) may pose higher toxicity risks due to heavier atom substitution, necessitating careful dose optimization.

Biological Activity

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the aromatic ring, which contribute to its biological properties. The molecular structure can be represented as follows:

C13H10ClN1O2\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}_1\text{O}_2

Research indicates that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The presence of the hydroxyl and amino groups can enhance hydrogen bonding interactions, potentially leading to increased activity against various biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds containing similar moieties. For instance, derivatives of phenolic compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Phenolic compounds are known for their ability to disrupt microbial membranes and inhibit enzymatic functions within pathogens.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of phenolic derivatives, including (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 μM, suggesting potent anticancer activity .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating promising antibacterial properties .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to the active site of certain kinases involved in cancer progression, suggesting a targeted mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-712 μM
AntimicrobialStaphylococcus aureus32 μg/mL
Kinase InhibitionVariousBinding Affinity

Scientific Research Applications

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-chloro-4-hydroxybenzophenone, is an organic compound with the molecular formula C13H10ClNO2 and a molecular weight of approximately 231.68 g/mol. It features a benzophenone structure and appears as a yellow crystalline powder with a melting point range of 96-98 °C.

Applications in Pharmaceuticals

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is used as a building block in drug synthesis. It is also a metabolite of diazepam, exhibiting weaker anticonvulsant effects compared to diazepam. The compound can inhibit various cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are important in drug metabolism. Its interaction with these enzymes suggests a role in pharmacokinetics that could influence the efficacy and safety profiles of co-administered drugs.

Use in Heterocyclic Syntheses

The compound is noted for its use in heterocyclic syntheses, particularly involving reactions with dimethyl acetylenedicarboxylate. It is also used in the design of a multicomponent reaction leading to the synthesis of 2-amino-5-ketoaryl pyrroles .

Potential in Drug-Drug Interaction Studies

(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone has been studied for its ability to inhibit cytochrome P450 enzymes. These studies indicate that it may affect the metabolism of other drugs by competing for enzyme binding sites or altering enzyme activity, which is crucial for understanding drug-drug interactions in therapeutic settings.

Research on Biological Properties

The compound has been studied for its biological properties. Phenylmethanones, as a class of organic compounds, possess diverse biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties .

Q & A

Q. What are the established synthetic routes for (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent cyclocondensation reactions. For example, analogous methanones are prepared by refluxing β-diketones, arylaldehydes, and guanidine derivatives in ethanol, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Reaction progress is monitored using TLC, and yields are improved by stepwise addition of catalysts (e.g., piperidine) .

Q. Key Reaction Parameters

ComponentRoleExample Conditions
β-diketoneElectrophilic partner1.2 equiv, 80°C, 12 hr
ArylaldehydeNucleophilic partner1.0 equiv, ethanol
GuanidineCyclizing agent1.5 equiv, reflux

Q. How is the structural identity of this compound validated?

Structural confirmation relies on:

  • NMR : Aromatic protons appear as multiplets in δ 6.8–7.8 ppm, while exchangeable protons (e.g., -NH2, -OH) show broad singlelets at δ 10.0–11.0 ppm. D2O exchange experiments confirm labile protons .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 65.2%, H: 4.5%, N: 5.1%) .
  • X-ray Crystallography : SHELXL refines atomic coordinates, with R-factors < 0.05 for high-resolution data. Disordered groups (e.g., methyl) are modeled using PART instructions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize 3D geometries at the B3LYP/6-31G(d) level. HOMO-LUMO gaps indicate electrophilic/nucleophilic sites, while Mulliken charges predict regioselectivity in reactions. For example, the carbonyl oxygen often shows high electron density (-0.45 e), making it reactive toward nucleophiles .

Q. How do researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected splitting in NMR) are addressed by:

  • Variable Temperature NMR : Aggregation or tautomerism can broaden signals; heating to 50°C may resolve splitting .
  • Crystallographic Validation : X-ray structures provide unambiguous bond lengths/angles. For example, a C=O bond length of 1.22 Å confirms ketone functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches within 3 ppm error rule out impurities .

Q. What strategies improve the compound’s pharmacokinetic properties for pharmacological studies?

ADMET predictions using SwissADME or PreADMET tools guide structural modifications:

  • Lipophilicity : Reduce log P (<5) by introducing polar groups (e.g., -OH, -COOH).
  • Absorption : Caco-2 permeability > 8 × 10⁻⁶ cm/s ensures intestinal absorption. Derivatives with log Papp > 1.5 are prioritized .

Q. ADMET Profile of Lead Compound

ParameterValueIdeal Range
log P3.2<5
Caco-2 permeability12.4 × 10⁻⁶ cm/s>8 × 10⁻⁶ cm/s
Plasma Protein Binding89%<90%

Q. How are crystallographic challenges (e.g., twinning, disorder) managed during X-ray analysis?

  • Twinning : SHELXD detects twin laws (e.g., two-fold rotation). Data are integrated using HKL-2000, and refinement applies TWIN/BASF commands in SHELXL .
  • Disorder : Partial occupancy is assigned to overlapping atoms. For example, a chlorophenyl group may occupy two positions (50:50 ratio), refined using PART and FREE instructions .

Q. What structural modifications enhance bioactivity while minimizing toxicity?

  • Bioisosteric Replacement : Replace -Cl with -CF3 to improve metabolic stability without altering steric bulk .
  • Scaffold Hopping : Fuse indole rings (as in ) to enhance kinase inhibition. Derivatives show IC50 values < 1 µM against MAPK .

Q. Structure-Activity Relationship (SAR) Insights

ModificationBioactivity ChangeToxicity (LD50)
-Cl → -CF33× potency increaseNo change
Addition of -SO2CH3Reduced solubilityHepatotoxicity risk

Methodological Guidance

Q. How to design experiments for analyzing synthetic impurities?

  • HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H2O + 0.1% TFA). Detect impurities at 254 nm.
  • Reference Standards : Compare retention times to EP-certified impurities (e.g., fenofibric acid at tR = 12.3 min) .

Q. Best practices for reproducing crystallographic data?

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Ensure completeness > 98% and I/σ(I) > 2.0 in the highest resolution shell .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using checkCIF/PLATON .

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